

# Spectroscopic Profile of 3-Phenylpyridine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Phenylpyridine

Cat. No.: B014346

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Phenylpyridine**, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

## Core Spectroscopic Data

The quantitative spectroscopic data for **3-Phenylpyridine** are summarized in the tables below for easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **3-Phenylpyridine**

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Integration | Assignment          |
|---------------------------------|--------------|-------------|---------------------|
| 8.84                            | d            | 1H          | H-2 (Pyridine)      |
| 8.57                            | dd           | 1H          | H-6 (Pyridine)      |
| 7.82                            | dt           | 1H          | H-4 (Pyridine)      |
| 7.54                            | m            | 2H          | H-2', H-6' (Phenyl) |
| 7.44                            | m            | 2H          | H-3', H-5' (Phenyl) |
| 7.37                            | m            | 1H          | H-4' (Phenyl)       |
| 7.31                            | ddd          | 1H          | H-5 (Pyridine)      |

Solvent:  $\text{CDCl}_3$ , Reference: TMS (0.00 ppm). Data sourced from publicly available spectral databases.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **3-Phenylpyridine**

| Chemical Shift ( $\delta$ ) ppm | Assignment          |
|---------------------------------|---------------------|
| 157.4                           | C-2 (Pyridine)      |
| 149.6                           | C-6 (Pyridine)      |
| 139.4                           | C-4 (Pyridine)      |
| 136.7                           | C-1' (Phenyl)       |
| 128.9                           | C-3', C-5' (Phenyl) |
| 128.7                           | C-2', C-6' (Phenyl) |
| 126.9                           | C-4' (Phenyl)       |
| 122.1                           | C-5 (Pyridine)      |
| 120.6                           | C-3 (Pyridine)      |

Solvent:  $\text{CDCl}_3$ . Data is a representative spectrum for a phenylpyridine derivative and may vary slightly for **3-Phenylpyridine**.[\[1\]](#)

## Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **3-Phenylpyridine**

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity     | Assignment                          |
|---------------------------------|---------------|-------------------------------------|
| 3100-3000                       | Medium        | Aromatic C-H Stretch                |
| 1600-1585                       | Medium-Strong | C=C Aromatic Ring Stretch           |
| 1500-1400                       | Medium-Strong | C=C Aromatic Ring Stretch           |
| 900-675                         | Strong        | Aromatic C-H Bending (Out-of-Plane) |

This table is based on characteristic absorption frequencies for aromatic and pyridine compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **3-Phenylpyridine**

| m/z | Relative Intensity | Assignment                       |
|-----|--------------------|----------------------------------|
| 155 | 100%               | $[\text{M}]^+$ (Molecular Ion)   |
| 154 | ~40%               | $[\text{M}-\text{H}]^+$          |
| 128 | ~14%               | $[\text{M}-\text{HCN}]^+$        |
| 156 | ~13%               | $[\text{M}+1]^+$ (Isotopic Peak) |
| 52  | ~13%               | Fragmentation Ion                |

Ionization Method: Electron Impact (EI). Data sourced from the NIST Mass Spectrometry Data Center and PubChem.[\[5\]](#)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of **3-Phenylpyridine**.

Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

- Approximately 10-20 mg of **3-Phenylpyridine** is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).
- The solution is transferred to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 12 ppm.
- Acquisition Time: ~3 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16.

$^{13}\text{C}$  NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 240 ppm.
- Acquisition Time: ~1.5 seconds.

- Relaxation Delay: 5 seconds.
- Number of Scans: 1024.

Data Processing:

- The Free Induction Decay (FID) is Fourier transformed.
- The resulting spectrum is phase-corrected.
- The baseline is corrected.
- Chemical shifts are referenced to TMS.
- For  $^1\text{H}$  NMR, signals are integrated.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Phenylpyridine**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

- A small amount of liquid **3-Phenylpyridine** is placed directly onto the ATR crystal.
- The pressure arm is engaged to ensure good contact between the sample and the crystal.

Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample spectrum is then acquired over the range of  $4000\text{--}400\text{ cm}^{-1}$ .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

- The background spectrum is automatically subtracted from the sample spectrum.
- The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Phenylpyridine**.

Instrumentation: A mass spectrometer with an electron impact (EI) ionization source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction:

- A dilute solution of **3-Phenylpyridine** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the ion source, often via direct infusion or through a gas chromatography (GC) system.

Data Acquisition (EI Mode):

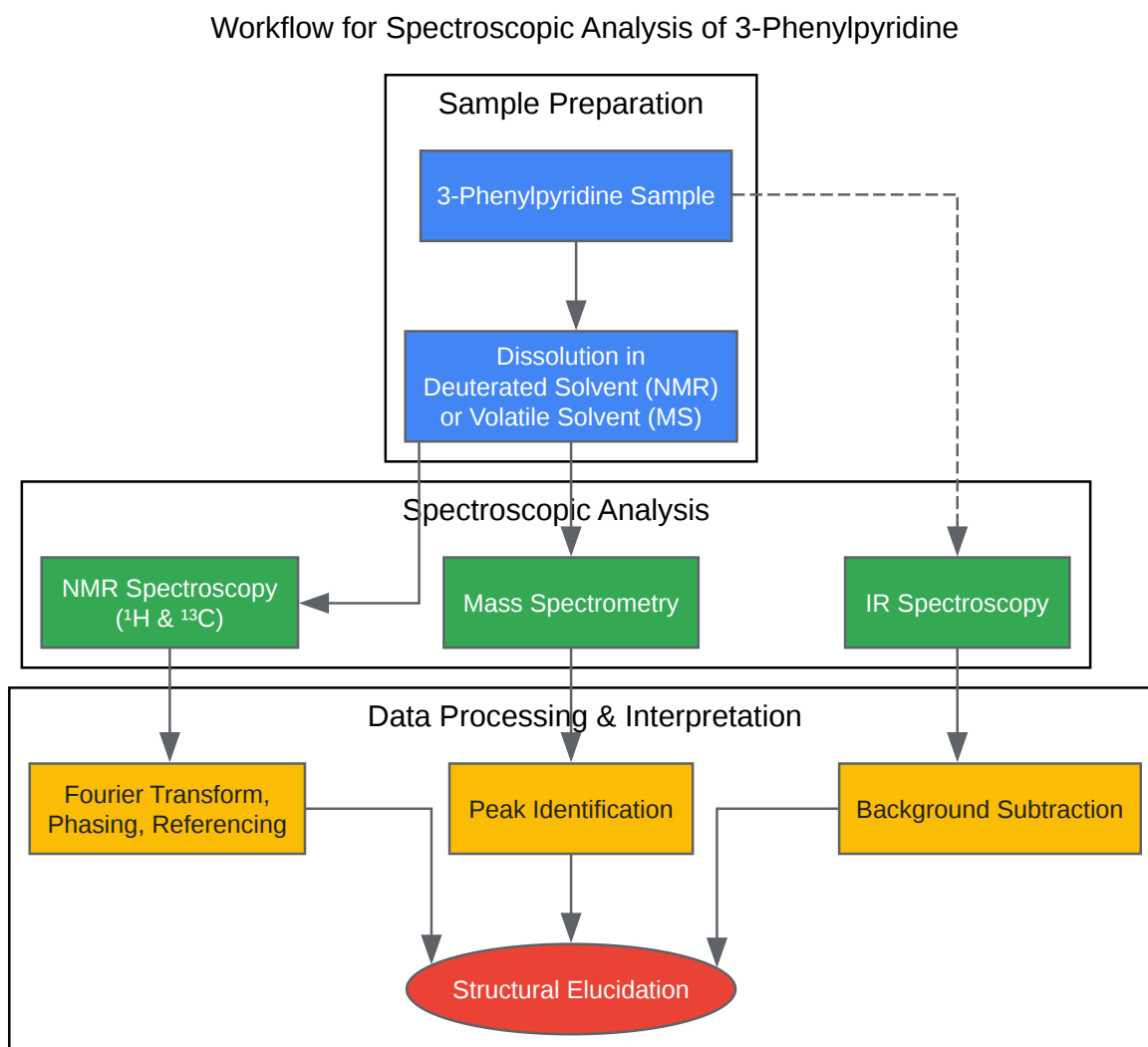
- Ionization Energy: 70 eV.
- Mass Range:  $m/z$  40-400.
- Scan Rate: 1 scan/second.

Data Processing:

- The mass spectrum is analyzed to identify the molecular ion peak.
- The fragmentation pattern is examined to deduce structural information.
- The isotopic distribution of the molecular ion is checked to confirm the elemental composition.

## Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Phenylpyridine**.



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Caption: Spectroscopic Analysis Workflow for **3-Phenylpyridine**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 3-Phenylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014346#spectroscopic-data-of-3-phenylpyridine-nmr-ir-ms]

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Email: [info@benchchem.com](mailto:info@benchchem.com)